Chlorantholide E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

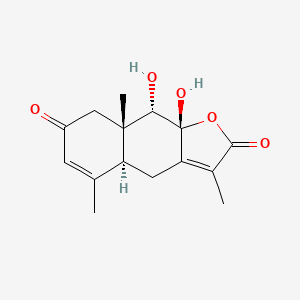

Chlorantholide E is a natural product that belongs to the class of sesquiterpenoids. It is isolated from the herbs of Chloranthus elatior. The molecular formula of this compound is C15H18O5, and it has a molecular weight of 278.3 g/mol. This compound is known for its various biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Chlorantholide E typically involves extraction from natural sources, particularly from the herbs of Chloranthus elatior. The process includes several steps such as extraction, isolation, and purification. The extraction is usually performed using solvents like ethanol or methanol, followed by chromatographic techniques to isolate and purify the compound .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction methods due to its complex structure and the challenges associated with its synthetic production.

Chemical Reactions Analysis

Types of Reactions: Chlorantholide E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

Chlorantholide E has a wide range of applications in scientific research, including:

Chemistry: It is used as a reference compound in the study of sesquiterpenoids and their derivatives.

Biology: this compound exhibits various biological activities, including anti-inflammatory, antiviral, and antioxidant properties.

Medicine: Research has shown that this compound has potential anticancer properties, making it a candidate for further studies in cancer treatment.

Industry: Although its industrial applications are limited, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Chlorantholide E involves its interaction with various molecular targets and pathways. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Chlorantholide E is unique among sesquiterpenoids due to its specific structure and biological activities. Similar compounds include other chlorantholides such as Chlorantholide A, Chlorantholide B, Chlorantholide C, Chlorantholide D, and Chlorantholide F. These compounds share a similar sesquiterpenoid backbone but differ in their functional groups and biological activities .

Uniqueness: this compound stands out due to its potent anticancer and anti-inflammatory properties, which are more pronounced compared to some of its analogs. Its unique structure also contributes to its distinct biological activities, making it a valuable compound for further research and development .

Biological Activity

Chlorantholide E, a sesquiterpenoid compound isolated from the plant Chloranthus elatior , has garnered significant attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which contributes to its biological activity. The chemical formula is C15H22O3, and it features a bicyclic sesquiterpenoid framework that is crucial for its interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anti-inflammatory Properties : Research has shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes. This activity suggests potential applications in treating inflammatory diseases.

- Antiviral Effects : Preliminary studies indicate that this compound may possess antiviral properties, making it a candidate for further investigation in antiviral drug development.

- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, contributing to its antioxidant effects, which are beneficial in preventing oxidative stress-related diseases.

- Anticancer Potential : this compound has demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines. This mechanism involves cell cycle arrest and modulation of signaling pathways associated with cancer progression .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : Studies suggest that this compound inhibits cancer cell proliferation by affecting key cell cycle regulators.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.

- Modulation of Inflammatory Pathways : this compound reduces the expression of inflammatory mediators such as nitric oxide (NO) in LPS-stimulated microglial cells, indicating its potential use in neuroinflammatory conditions .

Comparative Analysis with Similar Compounds

This compound can be compared with other chlorantholides (A-F), highlighting its unique properties:

| Compound | Structure Type | Key Activity |

|---|---|---|

| Chlorantholide A | 2-Oxoeudesma derivative | Moderate anti-inflammatory |

| Chlorantholide B | 2-Oxoeudesma derivative | Antioxidant |

| Chlorantholide C | 2-Oxoeudesma derivative | Limited anticancer activity |

| This compound | 8β,9α-Dihydroxy-2-oxoeudesma | Potent anticancer and anti-inflammatory |

| Chlorantholide F | 2-Oxoeudesma derivative | Antiviral potential |

This compound stands out due to its pronounced anticancer and anti-inflammatory properties compared to its analogs .

Case Studies and Research Findings

Several case studies have explored the effects of this compound in various biological contexts:

- Cancer Cell Lines : In vitro studies on human cancer cell lines have demonstrated that treatment with this compound leads to significant reductions in cell viability, particularly in breast and colon cancer cells. The IC50 values indicate a strong dose-dependent response.

- Inflammatory Models : Animal models of inflammation have shown that this compound administration significantly reduces edema and inflammatory markers compared to control groups, suggesting its therapeutic potential in inflammatory diseases.

- Neuroinflammation Studies : Research involving murine BV-2 microglial cells revealed that this compound effectively inhibits NO production induced by LPS, highlighting its role as a neuroprotective agent .

Properties

IUPAC Name |

(4aS,8aS,9S,9aR)-9,9a-dihydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-7-4-9(16)6-14(3)10(7)5-11-8(2)12(17)20-15(11,19)13(14)18/h4,10,13,18-19H,5-6H2,1-3H3/t10-,13-,14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNCBMRTYDNEHU-FBUXBERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3(C2O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@]3([C@H]2O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.